An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Core Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Core Scaffold for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (CAS Number: 1197159-91-3), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a pivotal structural core for the development of targeted therapeutics, particularly inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to serve as a rigid core for the precise spatial orientation of various pharmacophoric groups. The symmetrical nature of the triazine ring allows for systematic substitution at the 2, 4, and 6 positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The subject of this guide, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, has garnered attention as a key intermediate and a foundational structure for the design of novel kinase inhibitors. The presence of two morpholine groups is a common feature in many clinically evaluated PI3K inhibitors, often contributing to improved solubility and bioavailability.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. Key properties of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1197159-91-3 | [3] |
| Molecular Formula | C₁₇H₂₂N₆O₂ | [3] |
| Molecular Weight | 342.4 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 266 °C | [3] |
| Purity | ≥ 98% (by titration) | [3] |
| IUPAC Name | 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline | [4] |
Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is typically achieved through a sequential nucleophilic substitution of cyanuric chloride, followed by a palladium-catalyzed cross-coupling reaction. This multi-step process allows for the controlled introduction of the different substituents onto the triazine core.
Synthetic Pathway Overview
The general synthetic strategy involves two key transformations:
-
Step 1: Disubstitution of Cyanuric Chloride with Morpholine: This reaction takes advantage of the differential reactivity of the chlorine atoms on the triazine ring. The first two substitutions with morpholine can be achieved under relatively mild conditions.
-
Step 2: Suzuki Cross-Coupling with an Aniline Moiety: The remaining chlorine atom is then displaced by the aniline group via a Suzuki coupling reaction with a suitable boronic acid derivative of aniline. A patent describing the synthesis of related compounds suggests the use of 4-aminoaryl boronic acid for this purpose.[5]
Caption: Synthetic pathway for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on established methods for the synthesis of substituted 1,3,5-triazines.[6]
Step 1: Synthesis of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine
-
To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF, cooled to 0-5 °C, add a solution of morpholine (2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.
Step 2: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
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In a reaction vessel, combine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1 equivalent), 4-aminophenylboronic acid pinacol ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.
Biological Activity and Therapeutic Potential
The 4,6-dimorpholino-1,3,5-triazine scaffold is a core component of several potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][7] While specific inhibitory data for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is not extensively published, the activity of its derivatives strongly suggests that this core structure is crucial for targeting the ATP-binding site of these kinases.
The PI3K/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Hyperactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibitors that target key nodes in this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical studies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Structurally Related PI3K/mTOR Inhibitors
The therapeutic potential of the 4,6-dimorpholino-1,3,5-triazine core is exemplified by several advanced drug candidates:
-
PQR309 (Bimiralisib): A potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has undergone clinical trials. Its structure features the 4,6-dimorpholino-1,3,5-triazine core.[2]
-
Ferrocene-modified derivatives: Novel derivatives incorporating ferrocene have been synthesized and shown to possess potent PI3K inhibitory activity and antiproliferative effects against cancer cell lines.[7]
These examples underscore the importance of the 4,6-dimorpholino-1,3,5-triazine scaffold in achieving potent inhibition of the PI3K/mTOR pathway. The aniline moiety in the title compound provides a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives, a series of in vitro assays are typically employed.
In Vitro Kinase Inhibition Assay (Exemplary Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Substrate (e.g., PIP₂)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Exemplary Protocol)
This protocol outlines a method to assess the antiproliferative effects of the compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SW620)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT or similar cell viability reagent
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
ADME/Toxicity Profile: Considerations for Drug Development
Conclusion and Future Directions
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a compound of considerable interest due to its central role as a scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its synthesis is achievable through well-established chemical methodologies. While detailed biological data for this specific molecule is limited, the extensive research on its derivatives validates the therapeutic potential of the 4,6-dimorpholino-1,3,5-triazine core. Future research should focus on the detailed biological characterization of this compound and the exploration of its potential as a starting point for the development of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.
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